N1-(pyridin-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(pyridin-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with two amino groups at positions 1 and 3, and a pyridine ring attached to the nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-yl)benzene-1,3-diamine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 1,3-dibromobenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and conditions like reflux or room temperature.
Major Products Formed
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic amines.
Scientific Research Applications
N1-(pyridin-2-yl)benzene-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(pyridin-2-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-3-yl)benzene-1,3-diamine
- N1-(pyridin-4-yl)benzene-1,3-diamine
- N1-(pyridin-2-yl)benzene-1,4-diamine
Uniqueness
N1-(pyridin-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the amino groups on the benzene ring can significantly affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-N-pyridin-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H11N3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2,(H,13,14) |
InChI Key |
GQBOWXHZEYEJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.